An In-depth Technical Guide to 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (CAS No. 88-49-3)
An In-depth Technical Guide to 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (CAS No. 88-49-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, a pivotal reagent in modern organic and medicinal chemistry. Identified by its CAS number 88-49-3, this sulfonyl chloride is a versatile building block, primarily utilized for the introduction of the 4-chloro-2,5-dimethylbenzenesulfonyl moiety into a diverse range of molecular scaffolds. Its reactivity, particularly with nucleophiles such as amines, makes it an invaluable tool in the synthesis of sulfonamides, a class of compounds with broad therapeutic applications. This document will delve into the chemical and physical properties of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride, provide detailed protocols for its synthesis and its application in the formation of sulfonamides, discuss its relevance in drug discovery, and outline essential safety and handling procedures.
Chemical Identity and Properties
4-Chloro-2,5-dimethylbenzenesulfonyl chloride is an organosulfur compound with a well-defined set of properties that are crucial for its application in synthesis.
| Property | Value | Source(s) |
| CAS Number | 88-49-3 | [1] |
| Molecular Formula | C₈H₈Cl₂O₂S | [1] |
| Molecular Weight | 239.12 g/mol | [1] |
| Appearance | Colorless to pale yellow solid | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane and chloroform; insoluble in water. | [1] |
| Synonyms | 2,5-Dimethyl-4-chlorobenzenesulfonyl chloride, 4-Chloro-2,5-xylenesulfonyl chloride, 5-Chloro-p-xylene-2-sulfonyl chloride | [1] |
Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
Experimental Protocol: Synthesis of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride
Disclaimer: This is a representative protocol based on general methods for chlorosulfonation. It should be performed by trained chemists with appropriate safety precautions in a well-ventilated fume hood.
Materials:
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1-chloro-2,5-dimethylbenzene
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Chlorosulfonic acid (freshly distilled)
-
Dichloromethane (DCM, anhydrous)
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Crushed ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 1-chloro-2,5-dimethylbenzene (1 equivalent).
-
Cool the flask to 0 °C in an ice bath.
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Slowly add chlorosulfonic acid (3-4 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Vigorous evolution of HCl gas will occur.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully and slowly pour the reaction mixture onto a large excess of crushed ice with vigorous stirring.
-
Extract the aqueous mixture with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with cold water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Chloro-2,5-dimethylbenzenesulfonyl chloride.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by column chromatography on silica gel.
Application in the Synthesis of Sulfonamides
A primary application of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is in the synthesis of sulfonamides. This is typically achieved through its reaction with primary or secondary amines in the presence of a base to neutralize the HCl byproduct.
General Reaction Scheme: Sulfonamide Formation
Caption: General reaction scheme for the synthesis of sulfonamides.
Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-chloro-2,5-dimethylbenzenesulfonamide
Materials:
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4-Chloro-2,5-dimethylbenzenesulfonyl chloride
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4-Methoxyaniline
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Pyridine (anhydrous)
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Dichloromethane (DCM, anhydrous)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
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Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
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In a round-bottom flask, dissolve 4-methoxyaniline (1 equivalent) in anhydrous dichloromethane.
-
Add pyridine (1.5 equivalents) to the solution and cool to 0 °C in an ice bath.
-
In a separate flask, dissolve 4-Chloro-2,5-dimethylbenzenesulfonyl chloride (1.1 equivalents) in a minimal amount of anhydrous dichloromethane.
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Add the sulfonyl chloride solution dropwise to the aniline solution at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1 M HCl (to remove excess pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography to yield the pure N-(4-methoxyphenyl)-4-chloro-2,5-dimethylbenzenesulfonamide.
Relevance in Drug Discovery
The sulfonamide linkage formed from 4-Chloro-2,5-dimethylbenzenesulfonyl chloride is a privileged scaffold in medicinal chemistry. Sulfonamide-containing molecules exhibit a wide range of biological activities and are found in numerous approved drugs, including diuretics, antibacterials, and anticancer agents.
While specific drugs derived directly from 4-Chloro-2,5-dimethylbenzenesulfonyl chloride are not prominently documented, its structural motifs are relevant to the design of new therapeutic agents. For instance, the substitution pattern on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the resulting sulfonamide. The chloro and dimethyl groups can modulate lipophilicity, metabolic stability, and binding interactions with biological targets. The diuretic drug Xipamide, for example, contains a 4-chloro-5-sulfamoyl salicylic acid moiety, highlighting the importance of the chloro-substituted sulfonamide scaffold in this therapeutic area.[3][4]
Spectroscopic Characterization
The identity and purity of 4-Chloro-2,5-dimethylbenzenesulfonyl chloride are confirmed through various spectroscopic techniques.
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as distinct signals in the downfield region (typically 7-8 ppm). The two methyl groups will each give a singlet in the aliphatic region (around 2.3-2.6 ppm). The integration of these signals should correspond to the number of protons. |
| ¹³C NMR | Aromatic carbons will resonate in the 120-150 ppm range. The carbons bearing the chloro, sulfonyl chloride, and methyl groups will have characteristic chemical shifts. The two methyl carbons will appear in the aliphatic region (around 20 ppm). |
| FTIR | Characteristic strong absorption bands for the sulfonyl chloride group (S=O stretching) will be observed around 1375 cm⁻¹ and 1180 cm⁻¹. C-Cl stretching vibrations will appear in the fingerprint region. |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in a characteristic M+2 peak. Fragmentation patterns will likely involve the loss of Cl, SO₂, and methyl groups.[5] |
Safety and Handling
4-Chloro-2,5-dimethylbenzenesulfonyl chloride is a corrosive and moisture-sensitive compound that requires careful handling.[1]
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated chemical fume hood.[6][7]
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Keep away from water and moisture, as it can react to release toxic hydrogen chloride gas.[1][6][7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and bases.[6][7]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Unused material should be treated as hazardous waste.[7][8]
Conclusion
4-Chloro-2,5-dimethylbenzenesulfonyl chloride is a valuable and reactive building block in organic synthesis, particularly for the construction of sulfonamides. Its well-defined chemical properties, coupled with established synthetic methodologies for its use, make it a key reagent for researchers in drug discovery and development. A thorough understanding of its synthesis, reactivity, and handling is essential for its safe and effective application in the laboratory.
References
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Synthesis of 4-chlorobenzenesulfonyl chloride - PrepChem.com. (n.d.). Retrieved from [Link]
- Miclaus, M. O., Borodi, G., & Turza, A. (2025). Four Polymorphs of the Bioactive Diuretic Drug 4-Chloro-5-chlorosulfonyl Salicylic Acid. Crystals, 15(2), 136.
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NMR Chemical Shifts. (n.d.). Retrieved from [Link]
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TITLE (TIMES 14 PT, UPPERCASE, BOLD CENTERED) - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
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Synthesis of sulfonyl chloride substrate precursors. (n.d.). Retrieved from [Link]
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4-Chloro-2,5-dimethylbenzenesulfonyl chloride - SpectraBase. (n.d.). Retrieved from [Link]
- CA1205491A - Process for the preparation of 4- chlorobenzenesulfonyl chloride. (1986). Google Patents.
- Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240–244.
- Smiles, S., & Stewart, J. (1925). p-Acetaminobenzenesulfonyl chloride. Organic Syntheses, 5, 1.
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